2-Ethylbenzofuran
CAS No.: 3131-63-3
VCID: VC21338852
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2-Ethylbenzofuran is a versatile organic compound with the chemical formula C10H10O and a molecular weight of approximately 146.19 g/mol. It is known for its unique structure and properties, making it valuable in various industrial applications. This compound is widely used in research and development across multiple fields, including pharmaceuticals, flavor and fragrance, polymer chemistry, and organic chemistry research. Synthesis and Applications2-Ethylbenzofuran is synthesized through various methods, including intramolecular Wittig reactions, which are crucial for constructing benzofuran libraries . It serves as a key intermediate in the synthesis of biologically active benzofuran derivatives, such as benzbromarone . Applications:
Research FindingsRecent studies have focused on the synthesis and biological activities of benzofuran derivatives. For instance, 2-ethylbenzofuran is used in the synthesis of compounds like (2-ethylbenzofuran-3-yl)(substituted-phenyl)methanone, which have been investigated for their potential biological activities . Additionally, 2-ethylbenzofuran is involved in the preparation of 2-arylpyridines, which are used in synthesizing complexes with unique physical properties . Its role in environmental studies includes pollutant degradation and the development of green chemistry practices . Safety and Environmental Impact |
---|---|
CAS No. | 3131-63-3 |
Product Name | 2-Ethylbenzofuran |
Molecular Formula | C10H10O |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 2-ethyl-1-benzofuran |
Standard InChI | InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 |
Standard InChIKey | KJHYAEZMOHLVCH-UHFFFAOYSA-N |
SMILES | CCC1=CC2=CC=CC=C2O1 |
Canonical SMILES | CCC1=CC2=CC=CC=C2O1 |
Appearance | Yellow Oil |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2-Ethylbenzo[b]furan; 2-Ethylbenzofuran; 2-Ethyl-1-benzofuran; Benzofuran, 2-ethyl-; Ethyl-2-Benzofuran |
PubChem Compound | 76582 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume